molecular formula C12H25NaO4S B7797949 CID 9028

CID 9028

Cat. No. B7797949
M. Wt: 288.38 g/mol
InChI Key: DBMJMQXJHONAFJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US09107945B2

Procedure details

Samples were diluted to 1 mg/ml with the relevant buffer and 16.71a1 added to 12.5 μl of 4×LDS sample buffer (Invitrogen), 15.8 μl of Milli-Q water and 5 μl reducing agent (Invitrogen). The samples were heated at 95° C. for one minute and then placed on ice. 15 μl of each sample was loaded onto a 4-12% BisTris gel (Invitrogen) in a tank containing 1×MES SDS running buffer and the gel run for 35 minutes at a constant current of 500 mA. After electrophoresis the gel was removed from its casing, rinsed for 3×10 minutes with Milli-Q water, stained with Gelcode® Blue staining reagent (Pierce) for a minimum of one hour and then destained with Milli-Q water. The gel was photographed and analysed using a UVP GDS8000 gel documentation system. The relative abundance of BAK502G9 heavy and light chain in each sample was determined.
[Compound]
Name
4
Quantity
12.5 μL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
MES SDS
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
500
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name

Identifiers

REACTION_CXSMILES
C(N(C(CO)(CO)CO)CCO)CO.C1N(CCS(O)(=O)=O)CCOC1.[CH3:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][O:39][S:40]([O-:43])(=[O:42])=[O:41].[Na+:44]>O>[CH3:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][O:39][S:40]([O-:43])(=[O:42])=[O:41].[Na+:44] |f:1.2.3,5.6|

Inputs

Step One
Name
4
Quantity
12.5 μL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CO)N(CCO)C(CO)(CO)CO
Step Three
Name
MES SDS
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1COCCN1CCS(=O)(=O)O.CCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]
Step Four
Name
500
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Samples were diluted to 1 mg/ml with the relevant buffer and 16.71a1
CUSTOM
Type
CUSTOM
Details
was removed from its casing
WASH
Type
WASH
Details
rinsed for 3×10 minutes with Milli-Q water
Duration
10 min
CUSTOM
Type
CUSTOM
Details
stained with Gelcode® Blue staining reagent (Pierce) for a minimum of one hour
Duration
1 h

Outcomes

Product
Name
Type
Smiles
CCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09107945B2

Procedure details

Samples were diluted to 1 mg/ml with the relevant buffer and 16.71a1 added to 12.5 μl of 4×LDS sample buffer (Invitrogen), 15.8 μl of Milli-Q water and 5 μl reducing agent (Invitrogen). The samples were heated at 95° C. for one minute and then placed on ice. 15 μl of each sample was loaded onto a 4-12% BisTris gel (Invitrogen) in a tank containing 1×MES SDS running buffer and the gel run for 35 minutes at a constant current of 500 mA. After electrophoresis the gel was removed from its casing, rinsed for 3×10 minutes with Milli-Q water, stained with Gelcode® Blue staining reagent (Pierce) for a minimum of one hour and then destained with Milli-Q water. The gel was photographed and analysed using a UVP GDS8000 gel documentation system. The relative abundance of BAK502G9 heavy and light chain in each sample was determined.
[Compound]
Name
4
Quantity
12.5 μL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
MES SDS
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
500
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name

Identifiers

REACTION_CXSMILES
C(N(C(CO)(CO)CO)CCO)CO.C1N(CCS(O)(=O)=O)CCOC1.[CH3:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][O:39][S:40]([O-:43])(=[O:42])=[O:41].[Na+:44]>O>[CH3:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][O:39][S:40]([O-:43])(=[O:42])=[O:41].[Na+:44] |f:1.2.3,5.6|

Inputs

Step One
Name
4
Quantity
12.5 μL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CO)N(CCO)C(CO)(CO)CO
Step Three
Name
MES SDS
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1COCCN1CCS(=O)(=O)O.CCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]
Step Four
Name
500
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Samples were diluted to 1 mg/ml with the relevant buffer and 16.71a1
CUSTOM
Type
CUSTOM
Details
was removed from its casing
WASH
Type
WASH
Details
rinsed for 3×10 minutes with Milli-Q water
Duration
10 min
CUSTOM
Type
CUSTOM
Details
stained with Gelcode® Blue staining reagent (Pierce) for a minimum of one hour
Duration
1 h

Outcomes

Product
Name
Type
Smiles
CCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.